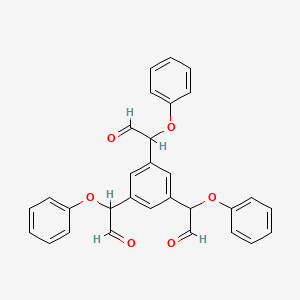
Oxobis(toluene-p-sulphonato)vanadium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxobis(toluene-p-sulfonato)vanadium is a chemical compound with the molecular formula C14H14O7S2V and a molecular weight of 411.344 g/mol. It is known for its unique properties and applications in various fields of scientific research and industry.
Vorbereitungsmethoden
The synthesis of Oxobis(toluene-p-sulfonato)vanadium typically involves the reaction of vanadium pentoxide with toluene-p-sulfonic acid under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a specific temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction using larger reactors and optimizing the reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Oxobis(toluene-p-sulfonato)vanadium undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and halogenating agents . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield vanadium oxides, while reduction reactions may produce vanadium(III) complexes .
Wissenschaftliche Forschungsanwendungen
Oxobis(toluene-p-sulfonato)vanadium has a wide range of applications in scientific research. In chemistry, it is used as a catalyst in organic synthesis reactions, such as the oxidation of alcohols and the polymerization of olefins . In biology, it has been studied for its potential as an enzyme inhibitor and its effects on cellular processes . In medicine, it is being investigated for its potential therapeutic applications, including its role in the treatment of diabetes and cancer . In industry, it is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of Oxobis(toluene-p-sulfonato)vanadium involves its interaction with molecular targets and pathways within cells. It can act as an inhibitor of specific enzymes, such as protein tyrosine phosphatases, which play a role in regulating cellular signaling pathways . By inhibiting these enzymes, Oxobis(toluene-p-sulfonato)vanadium can modulate various cellular processes, including cell growth, differentiation, and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Oxobis(toluene-p-sulfonato)vanadium can be compared with other vanadium-based compounds, such as vanadyl sulfate and vanadium pentoxide. While all these compounds contain vanadium, they differ in their chemical structures and properties . For example, vanadyl sulfate is commonly used as a dietary supplement for its potential health benefits, while vanadium pentoxide is used as a catalyst in industrial processes . The unique combination of toluene-p-sulfonic acid and vanadium in Oxobis(toluene-p-sulfonato)vanadium gives it distinct properties and applications .
Eigenschaften
CAS-Nummer |
21493-51-6 |
|---|---|
Molekularformel |
C14H16O7S2V |
Molekulargewicht |
411.3 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;oxovanadium |
InChI |
InChI=1S/2C7H8O3S.O.V/c2*1-6-2-4-7(5-3-6)11(8,9)10;;/h2*2-5H,1H3,(H,8,9,10);; |
InChI-Schlüssel |
IRGQWVJBFRICBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.O=[V] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)
![3-cyclohexyl-N-[(E)-[3-(1H-imidazol-5-yl)propylhydrazinylidene]methyl]butanamide](/img/structure/B13744601.png)
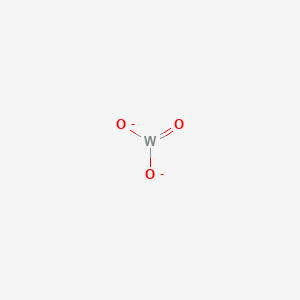
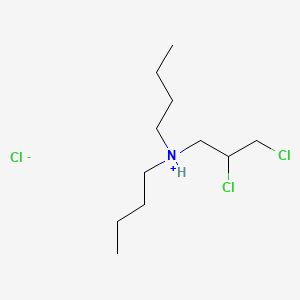
![3-ethyl-1-methyl-3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B13744611.png)
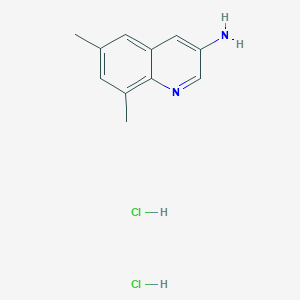

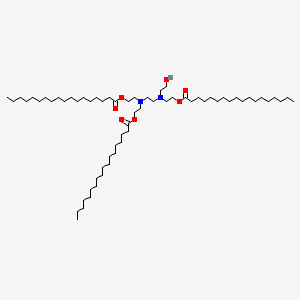
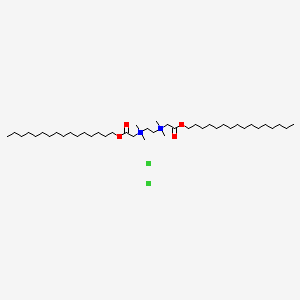

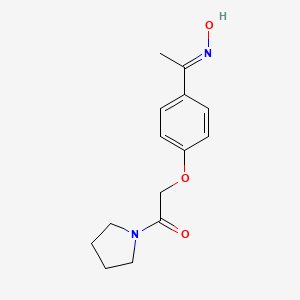
![[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol](/img/structure/B13744647.png)

